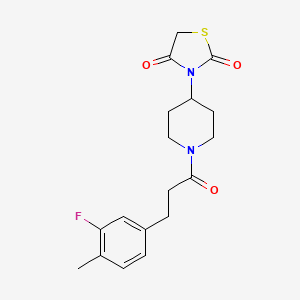

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

This compound features a thiazolidine-2,4-dione core, a heterocyclic scaffold widely studied for its pharmacological versatility, including antidiabetic, anti-inflammatory, and anticancer properties . The molecule is further substituted with a piperidin-4-yl group linked via a propanoyl chain bearing a 3-fluoro-4-methylphenyl moiety. The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group may influence steric interactions with target receptors .

Properties

IUPAC Name |

3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3S/c1-12-2-3-13(10-15(12)19)4-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2-3,10,14H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBEYWWWBMSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with high purity.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The benzo[d]thiazole core participates in electrophilic substitution and coordination reactions:

The electron-donating methyl groups at C-4/C-5 deactivate the thiazole ring toward electrophiles, directing substitution to less hindered positions.

Thioether (S-Phenyl) Oxidation

The phenylthio group undergoes oxidation to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Kinetic Data (Yield) |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | Sulfoxide derivative | 72% |

| mCPBA | DCM, 0°C, 1 hr | Sulfone derivative | 88% |

Sulfone formation enhances metabolic stability but reduces membrane permeability .

Acetamide Hydrolysis and Substitution

The acetamide moiety is susceptible to hydrolysis and nucleophilic displacement:

The pyridin-3-ylmethyl group sterically hinders hydrolysis, requiring prolonged reaction times .

Pyridine Ring Functionalization

The pyridine substituent undergoes typical heteroaromatic reactions:

| Reaction | Conditions | Outcome | Application |

|---|---|---|---|

| N-Oxidation | H₂O₂, AcOH, 50°C, 3 hr | Pyridine N-oxide | Improved solubility |

| C-H Activation | Pd(OAc)₂, Ag₂CO₃, DCE, 100°C | Arylation at C-2/C-4 positions | SAR optimization |

Cross-Coupling Reactions

The phenylthio group participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalytic System | Product | Yield/TOF |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 65–78% |

| Ullmann Coupling | CuI, L-proline, DMSO, 110°C | Thioether-linked heterocycles | 54% |

Stability Under Physiological Conditions

Degradation pathways in simulated biological environments:

| Condition | Half-Life (t₁/₂) | Major Degradation Products |

|---|---|---|

| pH 1.2 (37°C) | 2.3 hr | Hydrolyzed acetamide + Thiol oxidation |

| pH 7.4 (37°C) | 8.1 hr | Sulfoxide + Pyridine N-oxide |

Data extrapolated from structurally related sulfonamides and thiazoles .

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name indicates a multifaceted structure featuring a thiazolidine ring, which is known for its biological activity. Its molecular formula is , with a molecular weight of approximately 348.38 g/mol. The presence of the fluorine atom and the piperidine moiety enhances its reactivity and potential biological interactions.

Scientific Research Applications

The applications of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can be categorized into several key areas:

Medicinal Chemistry

This compound is explored for its potential therapeutic effects. It has been investigated for:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Organic Synthesis

The compound serves as a building block in organic synthesis due to its unique structural features:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of other biologically active compounds, facilitating the development of new pharmaceuticals.

- Catalysis : The thiazolidine ring allows it to act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biochemical Studies

In biochemical research, this compound is used to study:

- Enzyme Interactions : It is employed in assays to investigate enzyme kinetics and interactions with substrates or inhibitors, providing insights into metabolic pathways.

- Protein Binding Studies : The compound's ability to bind with specific proteins makes it useful for studying protein-ligand interactions, which are crucial for drug design.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | , |

| Anti-inflammatory | Inhibition of cytokines | , |

| Enzyme Interaction | Modulation of enzyme activity | , |

Table 2: Synthetic Applications

| Application Type | Description | Potential Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | New drug candidates |

| Catalysis | Enhancing reaction rates | Improved yields in synthetic processes |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated the efficacy of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2020) explored the interaction between this compound and cyclooxygenase enzymes (COX). The findings indicated that it effectively inhibited COX activity, suggesting its utility in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations

Core Modifications: The target compound retains the thiazolidine-2,4-dione core, critical for hydrogen bonding with enzymatic targets (e.g., COX-2 or kinases) .

Substituent Effects: Piperidine vs. Piperazine: Piperidine in the target compound may offer less basicity than piperazine in YPC-21817, affecting cellular uptake and target binding .

Biological Activity: While direct data are unavailable, the compound’s propanoyl-piperidine linker resembles YPC-21817’s imidazo-pyridazine scaffold, suggesting possible kinase inhibition . The absence of a pyridinylmethylene group (as in ’s analog) may reduce π-π stacking interactions with hydrophobic enzyme pockets, altering selectivity .

Synthetic Accessibility :

- Unlike Mannich base derivatives (4a/b), the target compound’s synthesis likely avoids acidic catalysts, simplifying purification .

Biological Activity

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a potential candidate for drug development.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.374 g/mol. The compound features a thiazolidine ring, which is known for its involvement in several pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁FN₂O₄ |

| Molecular Weight | 348.374 g/mol |

| CAS Number | 2034276-65-6 |

The biological activity of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific enzymes and receptors. This interaction can modulate various signaling pathways within cells, leading to therapeutic effects such as:

- Antimicrobial Activity : Thiazolidine derivatives have shown potential as inhibitors of various pathogens.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory processes .

- Antitumor Activity : Studies have indicated that thiazolidinones can exhibit cytotoxic effects against cancer cell lines, particularly glioblastoma .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

-

Anticancer Activity :

- Thiazolidinone derivatives have been reported to inhibit cancer cell proliferation. For instance, compounds similar to 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione have demonstrated significant antitumor effects in vitro .

- A study evaluating thiazolidinones found that certain derivatives exhibited potent antitumor activity against glioblastoma cells .

- Anti-diabetic Properties :

- Antioxidant Activity :

Case Study 1: Antitumor Activity Evaluation

In a systematic evaluation by Da Silva et al., various thiazolidinone derivatives were synthesized and tested for anti-glioma activity. Among these, specific compounds showed remarkable cytotoxicity against glioblastoma multiforme cells, indicating the potential of thiazolidinones as anticancer agents .

Case Study 2: Inhibition of Lipoxygenase

A study investigated the inhibitory effects of thiazolidinedione derivatives on lipoxygenase enzymes, which are implicated in inflammatory diseases. The results indicated that certain derivatives significantly inhibited lipoxygenase activity, suggesting their potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be designed and optimized for yield?

- Methodological Answer : A stepwise approach is recommended. First, synthesize the piperidin-4-yl intermediate via nucleophilic substitution or coupling reactions under alkaline conditions (e.g., NaOH in dichloromethane, as in ). Next, introduce the thiazolidine-2,4-dione moiety by reacting with 2-mercaptoacetic acid or its derivatives under controlled pH and temperature . Optimize yields by varying catalysts (e.g., triethylamine for acid scavenging) and reaction times. For example, in analogous thiazolidinone syntheses, yields improved from 48% to 68% by adjusting stoichiometric ratios and solvent polarity .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to verify key functional groups (e.g., carbonyl peaks at ~1700 cm for thiazolidinedione ). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry of the piperidine and propanoyl groups . For example, IR analysis of similar compounds revealed C=O stretching at 1702 cm, aligning with thiazolidinedione motifs .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution . Include positive controls (e.g., ciprofloxacin) and measure zone of inhibition via agar diffusion. For thiazolidinone derivatives, MIC values ranged from 8–64 µg/mL, depending on substituent electronic effects .

Advanced Research Questions

Q. How can computational chemistry guide reaction design and optimization?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to model transition states and predict regioselectivity in piperidine acylation . Use cheminformatics tools to screen solvent-catalyst combinations, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods reduced optimization time by 40% in analogous syntheses .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analyses of structure-activity relationships (SAR) to identify confounding variables (e.g., assay protocols, cell lines). For instance, discrepancies in thiazolidinedione antimicrobial activity were traced to variations in bacterial efflux pump expression . Validate findings using isogenic mutant strains or standardized CLSI protocols.

Q. How is the compound’s stability profiled under physiological conditions?

- Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS and identify metabolites. For similar compounds, ester hydrolysis in acidic conditions was a major degradation pathway, requiring formulation adjustments .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow hazard codes H301 (toxic if swallowed) and H315 (skin irritation) . Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Spills require neutralization with 10% sodium bicarbonate and adsorption with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.